molecular formula C14H11IN4O B14449156 2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one CAS No. 77747-22-9

2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one

Cat. No.: B14449156
CAS No.: 77747-22-9
M. Wt: 378.17 g/mol
InChI Key: SMQCBRPPRVTUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a hydrazinyl group, an iodine atom, and a phenyl group attached to the quinazoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or similar reagents.

    Introduction of the Iodine Atom: This step can be performed using iodination reactions, often involving iodine or iodine-containing reagents.

    Attachment of the Hydrazinyl Group: This can be done through hydrazination reactions, where hydrazine or hydrazine derivatives are used.

    Addition of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form different functional groups.

    Reduction: The quinazoline core or other functional groups can be reduced under appropriate conditions.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents like organometallic compounds, halides, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group might yield azides or other nitrogen-containing functional groups.

Scientific Research Applications

2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biological studies.

    Medicine: Investigation of its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-3-phenylquinazolin-4(3H)-one: Lacks the iodine atom.

    6-Iodo-3-phenylquinazolin-4(3H)-one: Lacks the hydrazinyl group.

    2-Hydrazinyl-6-iodoquinazolin-4(3H)-one: Lacks the phenyl group.

Uniqueness

2-Hydrazinyl-6-iodo-3-phenylquinazolin-4(3H)-one is unique due to the combination of the hydrazinyl group, iodine atom, and phenyl group on the quinazoline core. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

77747-22-9

Molecular Formula

C14H11IN4O

Molecular Weight

378.17 g/mol

IUPAC Name

2-hydrazinyl-6-iodo-3-phenylquinazolin-4-one

InChI

InChI=1S/C14H11IN4O/c15-9-6-7-12-11(8-9)13(20)19(14(17-12)18-16)10-4-2-1-3-5-10/h1-8H,16H2,(H,17,18)

InChI Key

SMQCBRPPRVTUQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)N=C2NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.